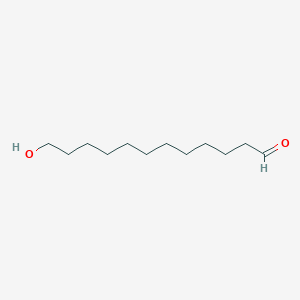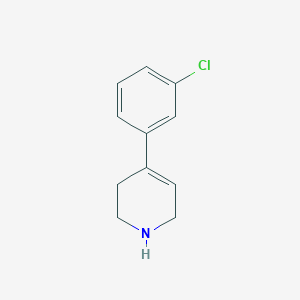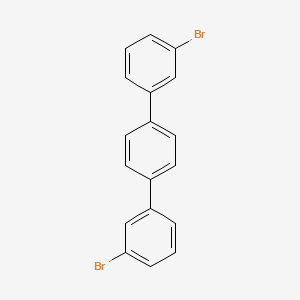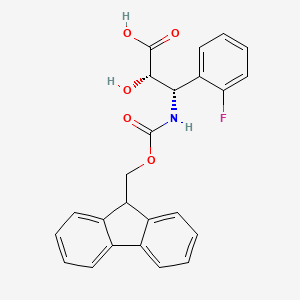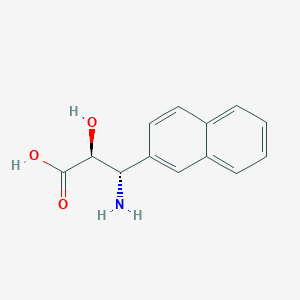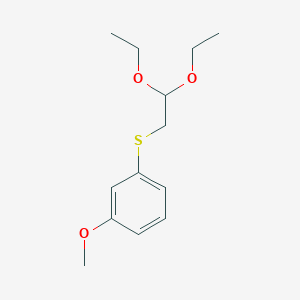
(2,2-二乙氧基乙基)(3-甲氧基苯基)硫烷
概述
描述
“(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane”, also known as DMEP, is an organosulfur compound with the chemical formula C13H20O3S1. It has a molecular weight of 256.36 g/mol1.
Synthesis Analysis
The synthesis routes of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” involve detailed experiments and outcomes2. However, the specific details of these synthesis routes are not available in the search results.
Molecular Structure Analysis
The molecular structure of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” is based on its chemical formula C13H20O3S1. Unfortunately, the specific details about its molecular structure are not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not explicitly mentioned in the search results. However, ethers like this compound can undergo a variety of reactions, including cleavage and deprotection3.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 256.36 g/mol1.科学研究应用
酶抑制研究:
- 该化合物已被研究其抑制酶的作用,例如 3-巯基丙酮酸硫转移酶 (3MST),该酶参与硫化氢 (H2S) 和硫烷硫的产生。此类研究对于理解和控制受这些硫物种调节的生理过程至关重要 (Hanaoka 等人,2017).
化学合成和结构分析:
- 对含硫烷硫化合物的合成和表征的研究,包括与 (2,2-二乙氧基乙基)(3-甲氧基苯基)硫烷类似的化合物,有助于了解它们的分子结构和性质。这些见解对于开发新材料和药物至关重要 (Szabó 等人,1997).
细胞信号传导和氧化还原生物学:
- 对硫烷硫化合物的研究有助于我们理解细胞信号传导和氧化还原生物学。这些化合物,包括 (2,2-二乙氧基乙基)(3-甲氧基苯基)硫烷的变体,与蛋白质硫醇氧化有关,可能在细胞信号传导过程中发挥作用 (Greiner 等人,2013).
材料科学应用:
- 合成硫含量化合物,如 (2,2-二乙氧基乙基)(3-甲氧基苯基)硫烷,与开发具有独特性质的材料有关,例如高折射率和低双折射,在光学和电子学中具有应用 (Tapaswi 等人,2015).
癌症研究和治疗:
- 一些研究探索了在癌症研究中使用硫烷基化合物的可能性,研究了它们对癌细胞系的细胞毒性作用。这一研究方向有可能开发出新的抗癌药物 (Barreiro 等人,2014).
分子成像和检测:
- 该化合物的变体用于开发荧光探针,用于检测和成像生物系统中的硫烷硫。这些探针对于研究活细胞和生物体中硫化合物的生理和病理功能至关重要 (Han 等人,2018).
安全和危害
The safety and hazards associated with “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.
未来方向
The future directions for the use and study of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not specified in the search results. However, given its chemical structure, it could potentially be used in a variety of chemical reactions and processes.
Please note that this analysis is based on the available search results and may not cover all aspects of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane”. For more detailed information, please refer to specific scientific literature and resources.
属性
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQCYBZTUPOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=CC(=C1)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545712 | |
| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane | |
CAS RN |
96803-85-9 | |
| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

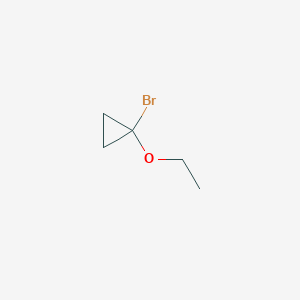
![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)
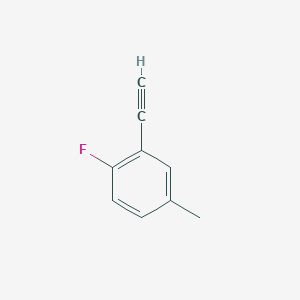
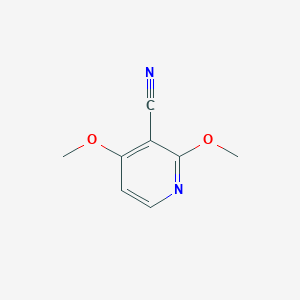
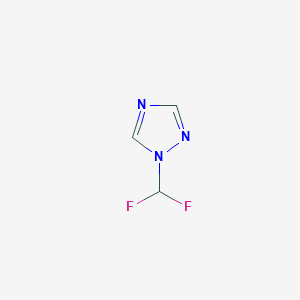
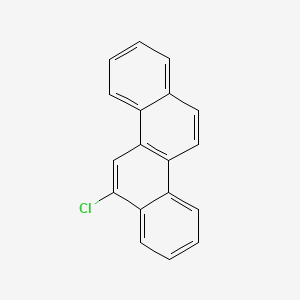
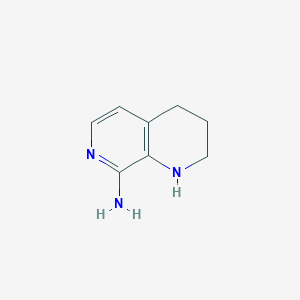
![2,3-Dihydrofuro[3,2-b]pyridine](/img/structure/B3059227.png)
![5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole](/img/structure/B3059228.png)
